molecular formula C9H9ClO3 B12098997 Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Cat. No.: B12098997
M. Wt: 200.62 g/mol
InChI Key: WQNPTLLWUNCZOT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl ester group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chloro-4-hydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-hydroxy-5-methylbenzaldehyde or 3-chloro-4-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 3-chloro-4-hydroxy-5-methylbenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 3-chloro-4-hydroxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-hydroxybenzoate
  • Methyl 3-chloro-5-methylbenzoate
  • Methyl 4-hydroxy-5-methylbenzoate

Uniqueness

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-chloro-4-hydroxy-5-methylbenzoate

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3

InChI Key

WQNPTLLWUNCZOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(=O)OC

Origin of Product

United States

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